Cas no 2095504-46-2 (potassium;(3-tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptan-6-yl)-trifluoro-boranuide)
![potassium;(3-tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptan-6-yl)-trifluoro-boranuide structure](https://ja.kuujia.com/scimg/cas/2095504-46-2x500.png)
potassium;(3-tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptan-6-yl)-trifluoro-boranuide 化学的及び物理的性質
名前と識別子
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- potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate
- Potassium 3-(Boc)-3-azabicyclo[4.1.0]heptan-6-trifluoroborate
- Potassium (3-(t-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate
- potassium;(3-tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptan-6-yl)-trifluoro-boranuide
- MFCD31556359
- VID50446
- PS-19554
- CS-0048751
- Potassium [3-Boc-3-azabicyclo[4.1.0]heptan-6-yl]trifluoroborate
- potassium(3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate
- SY269865
- 2095504-46-2
- EN300-7546698
- potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptan-6-yl]boranuide
- potassium [3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl]trifluoroboranuide
- potassium {3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptan-6-yl}trifluoroboranuide
-
- MDL: MFCD31556359
- インチ: 1S/C11H18BF3NO2.K/c1-10(2,3)18-9(17)16-5-4-11(12(13,14)15)6-8(11)7-16;/h8H,4-7H2,1-3H3;/q-1;+1
- InChIKey: DDXOCWAAULENJK-UHFFFAOYSA-N
- SMILES: [K+].F[B-](C12CCN(C(=O)OC(C)(C)C)CC1C2)(F)F
計算された属性
- 精确分子量: 303.1019750 g/mol
- 同位素质量: 303.1019750 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 372
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 303.17
- トポロジー分子極性表面積: 29.5
potassium;(3-tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptan-6-yl)-trifluoro-boranuide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM328373-1g |
potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptan-6-yl]boranuide |
2095504-46-2 | 95%+ | 1g |
$891 | 2021-08-18 | |
Bestfluorodrug | YFF00352-1.0g |
potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate |
2095504-46-2 | 97% | 1.0g |
¥7200 | 2023-01-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100094-1G |
potassium;(3-tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptan-6-yl)-trifluoro-boranuide |
2095504-46-2 | 97% | 1g |
¥ 4,290.00 | 2023-04-04 | |
abcr | AB535532-250 mg |
Potassium (3-(t-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate; . |
2095504-46-2 | 250mg |
€825.20 | 2023-06-14 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100094-5G |
potassium;(3-tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptan-6-yl)-trifluoro-boranuide |
2095504-46-2 | 97% | 5g |
¥ 12,870.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100094-100MG |
potassium;(3-tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptan-6-yl)-trifluoro-boranuide |
2095504-46-2 | 97% | 100MG |
¥ 1,075.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100094-10G |
potassium;(3-tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptan-6-yl)-trifluoro-boranuide |
2095504-46-2 | 97% | 10g |
¥ 21,450.00 | 2023-04-04 | |
Enamine | EN300-7546698-2.5g |
potassium {3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptan-6-yl}trifluoroboranuide |
2095504-46-2 | 95.0% | 2.5g |
$1115.0 | 2025-03-22 | |
abcr | AB535532-100 mg |
Potassium (3-(t-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate; . |
2095504-46-2 | 100mg |
€592.60 | 2023-06-14 | ||
Chemenu | CM328373-5g |
potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptan-6-yl]boranuide |
2095504-46-2 | 95%+ | 5g |
$2462 | 2023-02-17 |
potassium;(3-tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptan-6-yl)-trifluoro-boranuide 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
potassium;(3-tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptan-6-yl)-trifluoro-boranuideに関する追加情報
Potassium (3-Tert-Butoxycarbonyl-3-Azabicyclo[4.1.0]Heptan-6-Yl) Trifluoroboranuide: A Comprehensive Overview
The compound with CAS No 2095504-46-2, commonly referred to as potassium (3-tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptan-6-yl) trifluoroboranuide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a bicyclic amine system with a trifluoroborate anion, making it a versatile building block for advanced chemical synthesis.
Potassium trifluoroboranuide derivatives have been extensively studied due to their ability to act as efficient Lewis acids in various catalytic processes. The 3-tert-butoxycarbonyl group attached to the bicyclic system plays a crucial role in stabilizing the intermediate species during reactions, thereby enhancing the compound's reactivity and selectivity. Recent research has highlighted the potential of this compound in asymmetric catalysis, where its chiral bicyclic framework enables the formation of enantioselective products with high precision.
The azabicyclo[4.1.0]heptane core of this compound is a hallmark feature that contributes to its structural rigidity and electronic properties. This bicyclic system has been exploited in the development of novel pharmaceutical agents, particularly in the design of bioactive molecules with improved pharmacokinetic profiles. Studies have demonstrated that the incorporation of this moiety can significantly enhance the stability and bioavailability of drug candidates, making it a valuable asset in medicinal chemistry.
From a synthetic standpoint, the preparation of potassium (3-tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptan-6-yl) trifluoroboranuide involves a multi-step process that requires precise control over reaction conditions to ensure optimal yields and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), has become standard practice to isolate this compound in its purest form for subsequent applications.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the trifluoroborate anion exhibits strong electron-withdrawing effects, which can be harnessed to accelerate key steps in organic transformations. These findings have opened new avenues for its application in sustainable chemical processes, including those aimed at reducing environmental impact and improving energy efficiency.
In terms of practical applications, potassium trifluoroboranuide derivatives are increasingly being explored in the development of next-generation materials, such as high-performance polymers and advanced ceramics. Their ability to function as effective initiators in polymerization reactions has made them indispensable in industries ranging from electronics to aerospace.
Looking ahead, ongoing research is focused on expanding the functionalization possibilities of this compound while maintaining its unique properties. Collaborative efforts between academic institutions and industrial partners are expected to yield innovative solutions that further cement its role as a cornerstone in modern chemical innovation.
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